1-Boc-3-bromomethyl-3-fluoropyrrolidine

Description

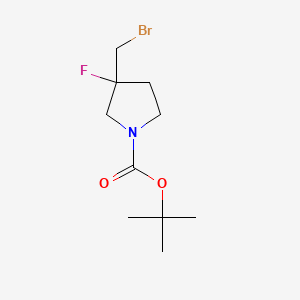

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrFNO2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGGBJCLSCFLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Deployment of a Quaternary Fluorine Center: A Technical Guide to 1-Boc-3-bromomethyl-3-fluoropyrrolidine

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of the fluorinated building block, tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate.

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3] The pyrrolidine scaffold, a privileged five-membered nitrogen-containing heterocycle, is a common motif in a vast array of pharmaceuticals and natural products.[4] The strategic combination of these two features in molecules such as 1-Boc-3-bromomethyl-3-fluoropyrrolidine creates a versatile building block with significant potential for the synthesis of novel therapeutics. This guide will delve into the core chemical aspects of this compound, providing a technical framework for its utilization in drug discovery programs.

Physicochemical Properties: A Quantitative Overview

While extensive experimental data for this compound is not broadly published, its fundamental properties can be established.

| Property | Value | Source |

| CAS Number | 1228765-03-4 | [5][6] |

| Molecular Formula | C₁₀H₁₇BrFNO₂ | [5] |

| Molecular Weight | 282.15 g/mol | [5][6] |

| Appearance | Expected to be a colorless to light yellow oil or low-melting solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol | Inferred from structural features |

Spectroscopic Characterization: The Signature of a Unique Scaffold

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While a publicly available, dedicated spectral analysis for this specific compound is not available, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the pyrrolidine ring protons, the Boc protecting group, and the bromomethyl group. The protons on the carbon bearing the fluorine and bromomethyl groups will likely appear as complex multiplets due to diastereotopicity and coupling to fluorine. The tert-butyl group of the Boc protecting group will present as a sharp singlet integrating to nine protons.

¹³C NMR: The carbon NMR spectrum will be distinguished by the signal for the quaternary carbon bonded to fluorine, which will show a large one-bond carbon-fluorine coupling constant (¹JC-F). The carbons of the bromomethyl and Boc groups will also have characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, likely a complex multiplet due to coupling with the adjacent methylene and ring protons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The mass spectrum will likely show the molecular ion peak [M]+ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺. Isotopic patterning characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) will be a key diagnostic feature.

Synthesis of this compound: A Proposed Pathway

A practical synthesis of this compound can be envisioned starting from the corresponding alcohol, tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate. This precursor is commercially available from various suppliers.[7][8][9] The synthesis would involve the conversion of the primary alcohol to a bromide.

Caption: Proposed synthetic pathway to the target compound.

Experimental Protocol: Bromination of 1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine

This protocol is adapted from standard bromination procedures for primary alcohols.

Materials:

-

tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add carbon tetrabromide.

-

Slowly add a solution of triphenylphosphine in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous dichloromethane is critical as triphenylphosphine and the intermediate phosphonium species are sensitive to moisture.

-

Inert Atmosphere: A nitrogen atmosphere prevents the oxidation of triphenylphosphine.

-

Stepwise Addition at Low Temperature: The slow addition of triphenylphosphine at 0 °C helps to control the exothermicity of the reaction.

-

Aqueous Workup: The bicarbonate wash neutralizes any acidic byproducts, and the subsequent water and brine washes remove water-soluble impurities.

-

Chromatographic Purification: Silica gel chromatography is a standard and effective method for separating the desired product from triphenylphosphine oxide and any unreacted starting materials.

Reactivity and Synthetic Applications: A Versatile Electrophile

The primary utility of this compound lies in its reactivity as an electrophile. The bromomethyl group is an excellent leaving group, making it susceptible to nucleophilic substitution reactions.

Caption: Nucleophilic substitution at the bromomethyl group.

This reactivity allows for the introduction of a wide variety of functional groups at the 3-position of the pyrrolidine ring. Potential nucleophiles include:

-

Amines: To form 3-aminomethyl-3-fluoropyrrolidine derivatives.

-

Thiols: To generate 3-thiomethyl-3-fluoropyrrolidine analogs.

-

Azides: Leading to 3-azidomethyl-3-fluoropyrrolidines, which can be further functionalized via click chemistry or reduced to primary amines.

-

Cyanides: For the synthesis of 3-cyanomethyl-3-fluoropyrrolidines, which can be hydrolyzed to carboxylic acids or reduced to amines.

-

Carboxylates: To form ester linkages.

-

Alkoxides and Phenoxides: To create ether derivatives.

The presence of the fluorine atom at the quaternary center can influence the reactivity of the adjacent bromomethyl group through electronic effects, potentially modulating its susceptibility to nucleophilic attack.

Applications in Drug Discovery: Crafting Novel Bioactive Scaffolds

Fluorinated pyrrolidines are highly sought-after building blocks in drug discovery due to their ability to impart favorable properties to drug candidates.[4][10] The incorporation of a 3-fluoro-3-substituted pyrrolidine motif can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile.[3]

-

Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions.

-

Modulation of pKa: The presence of fluorine can alter the basicity of the pyrrolidine nitrogen, which can be crucial for optimizing target engagement and ADME properties.

-

Conformational Control: The stereoelectronic effects of the fluorine atom can influence the conformational preferences of the pyrrolidine ring, potentially locking the molecule into a bioactive conformation.

The bromomethyl functionality of this compound provides a convenient handle to attach this valuable fluorinated scaffold to a larger molecule of interest, making it a key intermediate in the synthesis of complex drug candidates.

Conclusion

This compound is a strategically designed building block that combines the privileged pyrrolidine scaffold with the unique properties of fluorine. Its well-defined reactivity as an electrophile allows for the straightforward introduction of a diverse range of functionalities, making it a valuable tool for medicinal chemists. The ability to incorporate a quaternary fluorine center provides a sophisticated approach to fine-tuning the properties of drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

- Pfund, E., & Lequeux, T. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Thieme.

- Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.

- Supporting Information for.... (n.d.). The Royal Society of Chemistry.

- benzyl (S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate. (n.d.). Appretech Scientific Limited.

- This compound CAS#: 1228765-03-4. (n.d.). ChemWhat.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Caputo, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4894.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-803.

- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2023). Chemistry – A European Journal.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Tormyshev, V. M., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 578.

- Akihisa, T., et al. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 26(23), 7306.

- 1-Boc-3-fluoro-3-hydroxymethylpyrrolidine. (n.d.). ChemBK.

- Prakash, G. K. S., et al. (2015). Reactions of 1-fluoroalkyl triflates with nucleophiles and bases. Nature Communications, 6, 8430.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 1262410-84-3|tert-Butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. TERT-BUTYL (R)-3-FLUORO-3-(HYDROXYMETHYL)PYRROLIDINE-1-CARBOXYLATE(1893340-46-9) 1H NMR [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Technical Guide to 1-Boc-3-bromomethyl-3-fluoropyrrolidine: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 1228765-03-4

Authored by [Your Name/Department], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate (1-Boc-3-bromomethyl-3-fluoropyrrolidine), a key building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and critical applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this versatile fluorinated pyrrolidine derivative.

Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve metabolic stability, binding affinity, and membrane permeability.[1][2] The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent motif in numerous FDA-approved drugs due to its ability to explore three-dimensional space and introduce chirality.[3]

The combination of these two features in molecules like this compound creates a powerful building block for drug discovery. The fluorine atom at the 3-position can impart favorable pharmacokinetic properties, while the bromomethyl group serves as a versatile handle for introducing a wide range of functional groups through nucleophilic substitution. The Boc-protecting group ensures stability and allows for controlled deprotection at a later synthetic stage.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1228765-03-4 | [4][5] |

| Molecular Formula | C10H17BrFNO2 | [4] |

| Molecular Weight | 282.15 g/mol | [4] |

| Appearance | Expected to be a solid or oil | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred |

Synthesis of this compound: A Proposed Pathway

While specific, detailed, and publicly available experimental procedures for the synthesis of this compound are limited, a robust synthetic route can be proposed based on established organic chemistry principles. The most logical approach involves the bromination of the corresponding alcohol precursor, 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine.

3.1. Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

3.2. Step-by-Step Experimental Protocol (Proposed)

This protocol is a general guideline based on standard bromination procedures for primary alcohols. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary.

Materials:

-

1-Boc-3-hydroxymethyl-3-fluoropyrrolidine

-

Carbon tetrabromide (CBr4)

-

Triphenylphosphine (PPh3)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

3.3. Causality Behind Experimental Choices

-

Inert Atmosphere: Prevents the reaction of triphenylphosphine with atmospheric oxygen and moisture.

-

Anhydrous Solvent: Water can react with the brominating agents and reduce the yield.

-

Cooling to 0 °C: The Appel reaction (bromination with CBr4/PPh3) can be exothermic. Initial cooling helps to control the reaction rate and prevent side reactions.

-

Aqueous Work-up: The sodium bicarbonate wash neutralizes any acidic byproducts, and the subsequent water and brine washes remove water-soluble impurities.

-

Chromatographic Purification: This is a standard and effective method for separating the desired product from triphenylphosphine oxide and other non-polar byproducts.

Characterization Data (Predicted)

4.1. ¹H NMR (Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons (a series of multiplets between 2.0 and 4.0 ppm), and the newly formed bromomethyl group (a doublet around 3.6-3.8 ppm, split by the fluorine atom).

4.2. ¹³C NMR (Nuclear Magnetic Resonance)

The carbon NMR spectrum will be informative, with the carbonyl carbon of the Boc group appearing around 154 ppm, the quaternary carbon of the Boc group around 80 ppm, and the carbons of the pyrrolidine ring resonating in the range of 20-70 ppm. The carbon of the bromomethyl group is expected to appear around 35-45 ppm. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

4.3. Mass Spectrometry (MS)

Mass spectrometry analysis, likely using electrospray ionization (ESI), would be expected to show the protonated molecule [M+H]⁺ with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Applications in Drug Discovery

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[3] The bromomethyl group allows for the facile introduction of various nucleophiles, such as amines, thiols, and alcohols, to generate diverse libraries of compounds for screening.

5.1. General Reaction Scheme for Derivatization

Caption: General workflow for the derivatization of this compound.

5.2. Potential Therapeutic Areas

Fluorinated pyrrolidine scaffolds have been incorporated into a variety of therapeutic agents, including but not limited to:

-

Antiviral agents: The pyrrolidine ring can mimic the structure of proline, an amino acid often found in viral proteins.

-

Anticancer agents: The unique conformation of the pyrrolidine ring can lead to selective binding to cancer-related targets.

-

Central Nervous System (CNS) drugs: The lipophilicity imparted by fluorine can aid in crossing the blood-brain barrier.

While specific examples of marketed drugs synthesized directly from this compound are not prominently disclosed in the public domain, numerous patents from pharmaceutical companies describe the synthesis of novel therapeutic candidates using closely related fluorinated pyrrolidine building blocks, highlighting the importance of this class of compounds in drug discovery pipelines.

Safety and Handling

As a brominated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. The compound is expected to be stored under refrigerated conditions.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for medicinal chemists. Its unique combination of a fluorinated pyrrolidine core and a versatile bromomethyl handle provides a powerful tool for the synthesis of novel and structurally diverse compounds with the potential for enhanced pharmacological properties. The synthetic route outlined in this guide, along with the predicted characterization data and discussion of its applications, serves as a valuable resource for researchers in the field of drug discovery and development.

References

- Allen, et al. Preparation of 2-Arylindole- or - Benzimidazolecarboxamidines and Analogs as Serine Protease Inhibitors.

- BenchChem. (2025). Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine: A Technical Guide. BenchChem.

- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)

- Chem-Contract. (n.d.). tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Royal Society of Chemistry. (2007).

- Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Royal Society of Chemistry.

- Vyas, P. V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44, 4085-4088.

- Glase, A., Kennedy, C., & Korn, M. (n.d.).

- CSUB. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. CSUB.

- Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Royal Society of Chemistry.

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

- FineBiotech. (n.d.). tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate CAS NO.1228765-06-7.

- Begue, J. P., & Bonnet-Delpon, D. (2005). Recent Advances (1995-2005) in Fluorinated Pharmaceuticals Based on Natural Products. Journal of Fluorine Chemistry, 126(2), 153-167.

- PubMed. (n.d.). Synthesis and antibacterial activity of novel 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolones.

- ResearchGate. (2007). The role of fluorine in medicinal chemistry.

- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

Sources

- 1. Synthesis and antibacterial activity of novel 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. csub.edu [csub.edu]

- 3. enamine.net [enamine.net]

- 4. chem-contract.com [chem-contract.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

1-Boc-3-bromomethyl-3-fluoropyrrolidine molecular weight

An In-Depth Technical Guide to 1-Boc-3-bromomethyl-3-fluoropyrrolidine: A Keystone Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate, a specialized fluorinated pyrrolidine building block. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer field-proven insights into its synthesis, characterization, handling, and strategic application in the development of novel therapeutics. We will explore the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.

Strategic Importance in Medicinal Chemistry

The pyrrolidine scaffold is a cornerstone of modern drug design, prized for its three-dimensional structure which allows for a more effective exploration of pharmacological space compared to flat, aromatic systems. The introduction of fluorine at the C3 position, alongside a reactive bromomethyl handle, creates a trifecta of desirable properties:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, a common strategy to enhance the pharmacokinetic profile of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence conformation, which can be fine-tuned to improve target binding affinity and selectivity.

-

A Versatile Electrophilic Handle: The bromomethyl group is an excellent electrophile, primed for nucleophilic substitution reactions. This allows for the facile introduction of the fluoropyrrolidine motif into a wide array of target molecules through the formation of stable carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

This combination makes this compound a high-value intermediate for constructing complex molecules with enhanced drug-like properties.

Core Physicochemical & Safety Data

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and safe experimentation. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate | [1] |

| CAS Number | 1228765-03-4 | [2][3] |

| Molecular Formula | C₁₀H₁₇BrFNO₂ | [1] |

| Molecular Weight | 282.15 g/mol | [3] |

| Appearance | Expected to be a solid or oil | - |

Safety & Handling Profile

As a reactive alkyl halide, appropriate precautions are mandatory. The compound is classified with the following hazards, necessitating handling within a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.

Proposed Synthesis Protocol: A Self-Validating Workflow

The workflow diagram below illustrates the logical progression from starting material to the final, purified product.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology

This protocol is based on the highly reliable conversion of primary alcohols to alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).

Materials:

-

tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.). Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the phosphine.

-

Reagent Addition: Add carbon tetrabromide (1.5 eq.) to the stirred solution. Following this, add triphenylphosphine (1.5 eq.) portion-wise over 10-15 minutes. The slow addition of PPh₃ is the key to maintaining temperature control and preventing side reactions.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes water-soluble impurities and triphenylphosphine oxide byproduct.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Characterization and Quality Control

Confirming the identity and purity of the final compound is paramount. While a specific Certificate of Analysis is not publicly available, the expected spectroscopic data can be confidently predicted based on the structure and data from analogous compounds.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | ~1.45 ppm (s, 9H): tert-butyl protons. ~3.5-4.0 ppm (m, 4H): Pyrrolidine ring protons (CH₂N and CH₂CF). ~3.8-4.2 ppm (d, J ≈ 48 Hz, 2H): Diastereotopic bromomethyl protons (CH₂Br), showing a large geminal coupling to the fluorine atom. |

| ¹³C NMR | ~28.4 ppm: tert-butyl methyl carbons. ~35-45 ppm (d): Bromomethyl carbon, split by fluorine. ~50-60 ppm (d): Pyrrolidine ring carbons, potentially showing C-F coupling. ~80.5 ppm: tert-butyl quaternary carbon. ~90-100 ppm (d, J ≈ 200-250 Hz): C3 carbon bearing the fluorine, showing a very large one-bond C-F coupling constant. ~154.5 ppm: Carbonyl carbon of the Boc group. |

| ¹⁹F NMR | A single resonance, likely a triplet of triplets (tt), due to coupling with the adjacent CH₂ protons on the ring and the geminal CH₂Br protons. |

| Mass Spec (ESI+) | Expected m/z for [M+Na]⁺ (Sodium adduct) or [M-Boc+H]⁺ (loss of Boc group). The isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be clearly visible. |

Applications in Drug Discovery: A Logical Framework

The utility of this compound lies in its role as a versatile electrophilic building block for introducing the 3-fluoropyrrolidine motif. This is a common strategy in the optimization phase of drug discovery.

Caption: Role of the title compound as an electrophilic building block in medicinal chemistry.

By reacting this building block with various nucleophiles present in a lead compound (e.g., phenols, amines, thiols), medicinal chemists can rapidly generate a library of analogs. These analogs can then be screened for improved potency, selectivity, solubility, and metabolic stability, accelerating the path toward a clinical candidate.

References

- INDOFINE Chemical Company. This compound. [Link]

- ChemWhat. This compound CAS#: 1228765-03-4. [Link]

Sources

An In-Depth Technical Guide to 1-Boc-3-bromomethyl-3-fluoropyrrolidine: A Key Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Boc-3-bromomethyl-3-fluoropyrrolidine, a sophisticated chemical building block of significant interest to the pharmaceutical and life sciences industries. The molecule's unique architecture, featuring a Boc-protected nitrogen, a fluorinated quaternary stereocenter, and a reactive bromomethyl handle, makes it an exceptionally valuable tool for medicinal chemists. We will explore the strategic importance of its structural motifs in drug design, detail plausible synthetic pathways with mechanistic rationale, provide expected analytical characterization data, and illustrate its application in the construction of complex, biologically active molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds to address modern therapeutic challenges.

Part 1: The Strategic Value of Fluorinated Pyrrolidines in Medicinal Chemistry

The design of novel therapeutics increasingly focuses on navigating beyond flat, aromatic structures into three-dimensional chemical space. Saturated heterocycles are central to this "escape from flatland," and the pyrrolidine ring is a proven, privileged scaffold.[1][2]

The Pyrrolidine Scaffold: A Privileged Structure

The five-membered pyrrolidine ring is a recurring motif in over 20 FDA-approved drugs and countless clinical candidates.[3] Its prevalence is due to several key advantages:[4][5]

-

sp³-Rich Character: The non-planar, saturated ring system allows for precise three-dimensional positioning of substituents, enabling a more nuanced exploration of protein binding pockets compared to flat aromatic systems.[1]

-

Improved Physicochemical Properties: As a secondary amine, the pyrrolidine nitrogen can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, often improving aqueous solubility and target engagement.

-

Stereochemical Complexity: The potential for multiple stereocenters allows for the creation of diverse stereoisomers, each with potentially unique biological profiles.[1]

The Transformative Impact of Fluorine

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[6] A single fluorine atom can profoundly alter a molecule's properties in predictable ways:[7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.

-

pKa Modulation: The high electronegativity of fluorine can lower the pKa of nearby basic groups, like the pyrrolidine nitrogen, influencing the molecule's ionization state at physiological pH and affecting its absorption, distribution, and target binding.

-

Conformational Control: Fluorine substitution can induce specific conformational preferences in the pyrrolidine ring through stereoelectronic effects, such as the gauche effect, effectively locking the molecule into a more biologically active conformation.[8][9]

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls and other electron-deficient groups, enhancing binding affinity.

The 3-Fluoro-3-Substituted Motif: A Unique Architectural Element

This compound combines these features into a single, powerful building block. The quaternary carbon at the C3 position, substituted with both fluorine and a reactive methyl group, offers a conformationally restricted scaffold. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher potency.[2] The bromomethyl group serves as a versatile electrophilic handle, allowing for the direct and efficient attachment of this valuable scaffold to a wide range of molecular cores.

Part 2: Synthesis and Mechanistic Rationale

A robust and scalable synthesis is critical for the utility of any chemical building block. The synthesis of this compound can be logically approached via a retrosynthetic analysis that disconnects the target molecule into readily available precursors.

Retrosynthetic Analysis

The most logical disconnection is at the C-Br bond, identifying the key intermediate 1-Boc-3-fluoro-3-hydroxymethylpyrrolidine (2) . This intermediate contains the core fluorinated scaffold. This alcohol can be conceptually derived from the corresponding ketone, 1-Boc-3-pyrrolidinone (3) , through a sequence involving the addition of a one-carbon unit and a fluorine source.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Key Intermediate: 1-Boc-3-fluoro-3-hydroxymethylpyrrolidine (2)

While multiple routes exist, a common and effective strategy involves the fluorination of a precursor alcohol. A highly efficient, stereospecific route has been developed for related structures, which can be adapted here.[10]

Experimental Protocol:

-

Boc-Protection: Start with commercially available (S)-pyrrolidin-3-ol. Dissolve it in a suitable solvent like dichloromethane (DCM). Add di-tert-butyl dicarbonate ((Boc)₂O) and a mild base such as triethylamine (Et₃N). Stir at room temperature until the reaction is complete (monitored by TLC). This step protects the nitrogen, preventing it from interfering in subsequent steps and increasing solubility in organic solvents.

-

Oxidation: The resulting N-Boc-(S)-pyrrolidin-3-ol is oxidized to the ketone, 1-Boc-3-pyrrolidinone (3), using a standard oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation.

-

Hydroxymethylation: The ketone (3) is then treated with a one-carbon nucleophile, such as the ylide derived from trimethylsulfoxonium iodide, to form the corresponding epoxide. Subsequent ring-opening with a fluoride source would yield the desired product, though this can be complex. A more direct, albeit advanced, approach could involve asymmetric fluorination followed by reduction and hydroxymethylation.

-

Alternative Fluorination: A more practical and scalable approach starts from the protected alcohol.[10] The hydroxyl group of N-Boc-(S)-pyrrolidin-3-ol is converted to a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base.

-

Nucleophilic Fluorination: The mesylate is then displaced by a fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6) or tetrabutylammonium fluoride (TBAF), in an Sₙ2 reaction. This reaction proceeds with inversion of stereochemistry to yield (R)-1-Boc-3-fluoropyrrolidine.[10] This intermediate can then be elaborated to introduce the hydroxymethyl group at the 3-position through more advanced synthetic steps. For the purpose of this guide, we will assume the availability of the key alcohol intermediate (2) .[11][12]

Final Step: Bromination of the Primary Alcohol

The conversion of the primary alcohol in intermediate (2) to the target bromomethyl compound (1) is a standard organic transformation.

Experimental Protocol (Appel Reaction):

-

In an inert atmosphere (N₂ or Ar), dissolve carbon tetrabromide (CBr₄) in dry dichloromethane (DCM) and cool the solution to 0 °C.

-

Add triphenylphosphine (PPh₃) portion-wise, keeping the temperature at 0 °C.

-

Add a solution of 1-Boc-3-fluoro-3-hydroxymethylpyrrolidine (2) in DCM dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by silica gel column chromatography to yield the final product (1) .

Causality Behind the Method: The Appel reaction is highly effective for converting primary alcohols to alkyl bromides under mild conditions. The mechanism involves the formation of a phosphonium salt intermediate, which activates the hydroxyl group, making it an excellent leaving group that is subsequently displaced by the bromide ion. This method avoids the harsh acidic conditions of reagents like HBr, which could cleave the acid-labile Boc protecting group.

Caption: Forward synthesis from the key alcohol intermediate.

Part 3: Structural Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the final compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Technique | Expected Observations and Rationale |

| ¹H NMR | ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector. ~2.0-2.5 ppm (multiplet, 2H): Protons at the C4 position of the pyrrolidine ring. ~3.5-3.9 ppm (multiplet, 4H): Diastereotopic protons at the C2 and C5 positions, adjacent to the nitrogen. ~3.8-4.0 ppm (doublet of doublets, 2H): The key signal for the bromomethyl (-CH₂Br) protons, which will be coupled to the fluorine atom (²JH-F).[13] |

| ¹³C NMR | ~28.4 ppm: Methyl carbons of the Boc group. ~35-55 ppm: Pyrrolidine ring carbons (C2, C4, C5). The exact shifts are influenced by the substituents. ~35-40 ppm: The bromomethyl (-CH₂Br) carbon, which will appear as a doublet due to coupling with fluorine (²JC-F). ~80.5 ppm: Quaternary carbon of the Boc carbonyl group. ~90-100 ppm: The key quaternary C3 carbon, which will show a large one-bond coupling to fluorine (¹JC-F ≈ 180-250 Hz).[13] |

| ¹⁹F NMR | A single resonance, likely a triplet due to coupling with the two adjacent bromomethyl protons. The chemical shift provides definitive confirmation of the fluorine's presence and electronic environment.[14][15] |

| Mass Spec. (ESI+) | Expected m/z: The calculated mass for the protonated molecule [C₁₀H₁₈BrFNO₂ + H]⁺. A characteristic isotopic pattern will be observed for the M+ and M+2 peaks with an approximate 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom. |

Part 4: Applications in Drug Discovery

This compound is not an end product but a versatile starting point for library synthesis and lead optimization.

The Bromomethyl Group as an Electrophilic Handle

The compound's primary utility lies in the reactivity of the carbon-bromine bond. It is an excellent electrophile for Sₙ2 reactions with a wide variety of nucleophiles, allowing for the covalent attachment of the fluoropyrrolidine scaffold to other molecular fragments.

Common Nucleophilic Partners:

-

Amines (Primary & Secondary): To form substituted aminomethylpyrrolidines.

-

Phenols and Alcohols: To form ether linkages.

-

Thiols: To form thioether linkages.

-

Carboxylates: To form ester linkages.

Workflow for Scaffold Elaboration in Lead Optimization

A medicinal chemist can use this building block in a straightforward and powerful workflow to rapidly generate analogues of a lead compound.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. enamine.net [enamine.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

- 12. PubChemLite - 1-boc-3-fluoro-3-(hydroxymethyl)pyrrolidine (C10H18FNO3) [pubchemlite.lcsb.uni.lu]

- 13. rsc.org [rsc.org]

- 14. biophysics.org [biophysics.org]

- 15. par.nsf.gov [par.nsf.gov]

The Strategic Synthesis of 1-Boc-3-bromomethyl-3-fluoropyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Pyrrolidines in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] The pyrrolidine ring, a privileged scaffold in numerous bioactive molecules, when functionalized with fluorine, presents a unique and highly sought-after building block for novel therapeutics. Specifically, the 3-fluoro-3-substituted pyrrolidine motif has garnered significant attention. This guide provides a comprehensive technical overview of the synthesis of a key exemplar of this class: 1-Boc-3-bromomethyl-3-fluoropyrrolidine. This versatile intermediate serves as a gateway to a diverse array of more complex molecules, particularly in the development of treatments for a range of diseases. This document will delve into the strategic considerations, mechanistic underpinnings, and detailed protocols for the reliable synthesis of this important compound.

Synthetic Strategy: A Two-Stage Approach to the Target Molecule

The most logical and efficient synthetic route to this compound is a two-stage process commencing from the commercially available starting material, 1-Boc-3-pyrrolidinone. The overall strategy involves:

-

Introduction of the Fluorine and Hydroxymethyl Groups: A nucleophilic addition to the ketone of 1-Boc-3-pyrrolidinone, followed by a deoxofluorination reaction to install the key fluorine atom at the 3-position, yielding the crucial intermediate, 1-Boc-3-fluoropyrrolidine-3-methanol.

-

Conversion of the Hydroxymethyl Group to a Bromomethyl Group: A robust and mild bromination of the primary alcohol to afford the final target compound, this compound.

This strategic disconnection allows for the controlled and sequential introduction of the desired functionalities, maximizing yield and purity.

Part 1: Synthesis of 1-Boc-3-fluoropyrrolidine-3-methanol

The initial stage of the synthesis focuses on the construction of the key 3-fluoro-3-hydroxymethylpyrrolidine core. This is achieved through a two-step sequence starting from 1-Boc-3-pyrrolidinone.

Step 1.1: Formation of the Cyanohydrin Intermediate

The synthesis commences with the nucleophilic addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to the carbonyl group of 1-Boc-3-pyrrolidinone. This reaction proceeds readily to form the corresponding cyanohydrin, which upon in-situ hydrolysis, yields the 3-hydroxy-3-carboxymethyl intermediate.

Step 1.2: Deoxofluorination with Diethylaminosulfur Trifluoride (DAST)

The pivotal introduction of the fluorine atom is accomplished via a deoxofluorination reaction. Diethylaminosulfur trifluoride (DAST) is a widely employed and effective reagent for this transformation. The hydroxyl group of the intermediate from the previous step is converted to a good leaving group by DAST, which is then displaced by a fluoride ion in an SN2-type mechanism.[2]

Experimental Protocol: Synthesis of 1-Boc-3-fluoropyrrolidine-3-methanol

Materials:

-

1-Boc-3-pyrrolidinone

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc iodide (ZnI2) (catalyst)

-

Methanol (MeOH)

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Cyanohydrin Formation: To a solution of 1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add TMSCN (1.2 eq) followed by a catalytic amount of ZnI2. Stir the reaction mixture at room temperature for 4-6 hours.

-

Hydrolysis and Reduction: Cool the reaction mixture to 0 °C and slowly add MeOH. Stir for an additional 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Deoxofluorination: Dissolve the crude intermediate in anhydrous DCM and cool to -78 °C under an inert atmosphere. Add DAST (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching and Purification: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 1-Boc-3-fluoropyrrolidine-3-methanol.

Part 2: Synthesis of this compound

The final step in the synthesis is the conversion of the primary alcohol of 1-Boc-3-fluoropyrrolidine-3-methanol to the corresponding bromide. The Appel reaction is an excellent choice for this transformation due to its mild and neutral reaction conditions, which are well-tolerated by the Boc-protecting group and the fluorine atom.[3][4]

The Appel Reaction: A Mild and Efficient Bromination

The Appel reaction utilizes triphenylphosphine (PPh3) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr4), to convert an alcohol to an alkyl halide.[5][6] The reaction proceeds through the formation of a phosphonium salt, which then activates the alcohol for nucleophilic attack by the bromide ion.[7] A key driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Boc-3-fluoropyrrolidine-3-methanol

-

Triphenylphosphine (PPh3)

-

Carbon tetrabromide (CBr4)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 1-Boc-3-fluoropyrrolidine-3-methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Data Summary and Characterization

The successful synthesis of the target compound and its precursor should be confirmed by standard analytical techniques.

| Compound | Starting Material | Key Reagents | Typical Yield | Analytical Data (Expected) |

| 1-Boc-3-fluoropyrrolidine-3-methanol | 1-Boc-3-pyrrolidinone | TMSCN, DAST | 60-70% | ¹H NMR: Signals for Boc group, pyrrolidine ring protons, and hydroxymethyl group. ¹⁹F NMR: A single peak corresponding to the tertiary fluoride. MS (ESI): [M+H]⁺ peak. |

| This compound | 1-Boc-3-fluoropyrrolidine-3-methanol | PPh3, CBr4 | 75-85% | ¹H NMR: Disappearance of the hydroxyl proton and a downfield shift of the methylene protons adjacent to the bromine. ¹⁹F NMR: A single peak. MS (ESI): [M+H]⁺ peak. |

Note: Specific chemical shifts and coupling constants will vary depending on the NMR solvent and instrument.[8]

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound, a valuable building block in medicinal chemistry. The strategic use of a deoxofluorination reaction followed by a mild Appel bromination ensures good yields and high purity. The mechanistic insights provided for each key transformation should empower researchers to optimize conditions and adapt this methodology for the synthesis of analogous fluorinated heterocycles. The availability of this versatile intermediate will undoubtedly facilitate the discovery and development of novel therapeutic agents with improved pharmacological profiles.

References

- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. [Link]

- Wikipedia. (n.d.). Fluorination with aminosulfuranes.

- Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions.

- OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄).

- Name-Reaction.com. (n.d.). Appel Reaction.

- Reddit. (2020, January 1). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros.

- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.

- ResearchGate. (n.d.). Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization.

- PubMed Central. (n.d.). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.

- ResearchGate. (n.d.). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.

- ResearchGate. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.

- ChemWhat. (n.d.). This compound CAS#: 1228765-03-4.

- PubMed Central. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- ResearchGate. (n.d.). The role of fluorine in medicinal chemistry.

- INDOFINE Chemical Company. (n.d.). This compound.

- ChemBK. (n.d.). 1-Boc-3-fluoro-3-hydroxymethylpyrrolidine.

Sources

- 1. 1-boc-3-fluoropyrrolidine | Sigma-Aldrich [sigmaaldrich.com]

- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 1-Boc-3-bromomethyl-3-fluoropyrrolidine: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in numerous FDA-approved drugs due to its three-dimensional structure and ability to form key interactions with biological targets. The strategic combination of these two features in the form of fluorinated pyrrolidines has led to the development of a new generation of therapeutic agents with enhanced potency, metabolic stability, and bioavailability.

This technical guide provides an in-depth overview of 1-Boc-3-bromomethyl-3-fluoropyrrolidine (CAS 1228765-03-4) , a key building block for the synthesis of novel fluorinated pyrrolidine derivatives. We will explore its commercial availability, synthesis, characterization, and applications in drug discovery, providing researchers with the necessary information to leverage this versatile molecule in their programs.

Physicochemical Properties and Commercial Availability

This compound is a chiral, fluorinated pyrrolidine derivative protected with a tert-butyloxycarbonyl (Boc) group. The presence of both a fluorine atom and a reactive bromomethyl group at the C3 position makes it a highly valuable and versatile intermediate for the introduction of diverse functionalities.

| Property | Value |

| CAS Number | 1228765-03-4 |

| Molecular Formula | C10H17BrFNO2 |

| Molecular Weight | 282.15 g/mol |

| Appearance | Off-white to yellow solid or oil |

| Purity | Typically >95% |

This building block is readily available from a range of commercial suppliers, catering to both research and development needs. Pricing can vary based on quantity and supplier.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Apollo Scientific | >97% | 250mg, 1g, 5g |

| INDOFINE Chemical Company, Inc.[1] | 97% | 250mg, 500mg, Bulk |

| Parchem | Inquire | Bulk |

| BLD Pharm | Inquire | Inquire |

| ChemUniverse | Inquire | Inquire |

| CymitQuimica[2] | >97% | 250mg, 1g |

Synthesis and Characterization: A Proposed Pathway

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and logical synthetic route can be inferred from standard organic chemistry transformations. The most likely precursor is the corresponding alcohol, tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1262410-84-3) , which is also commercially available.

The synthesis would involve the bromination of the primary alcohol. Several reagents can be employed for this transformation, with phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) in the presence of triphenylphosphine (PPh3) being common and effective choices.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Generalized Bromination Procedure

The following is a generalized, self-validating protocol for the bromination of tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Note: This protocol should be optimized for specific laboratory conditions and scales.

-

Reaction Setup: To a solution of tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the brominating agent (e.g., PBr3, 1.1 eq, or CBr4, 1.2 eq, and PPh3, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Characterization Data

While a comprehensive, publicly available dataset of spectroscopic data for this compound is limited, the following are the expected key signals for its characterization:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the pyrrolidine ring protons (multiplets between 3.0 and 4.0 ppm), and the bromomethyl group (a doublet or multiplet around 3.5-3.8 ppm, showing coupling to the fluorine atom).

-

¹³C NMR: The spectrum would display signals for the Boc group (around 80 ppm for the quaternary carbon and 28 ppm for the methyl carbons), the pyrrolidine ring carbons, and the bromomethyl carbon. The carbon attached to the fluorine atom would appear as a doublet due to C-F coupling.

-

¹⁹F NMR: A single resonance, likely a triplet or multiplet due to coupling with adjacent protons, would be observed.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ and/or a sodium adduct [M+Na]⁺. Fragmentation may involve the loss of the Boc group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C-H stretching of the alkyl groups, the C=O stretching of the carbamate (around 1690 cm⁻¹), and the C-F and C-Br stretching vibrations.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The bifunctional nature of this compound makes it an exceptionally useful building block for introducing the 3-fluoro-3-substituted-pyrrolidine motif into drug candidates. The bromomethyl group serves as a versatile handle for nucleophilic substitution reactions, allowing for the attachment of a wide range of functionalities.

Caption: General reaction scheme for the utilization of this compound.

The introduction of a fluorine atom at the C3 position can have several beneficial effects on the properties of a drug molecule:

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the half-life of the drug.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing binding to the target protein and for improving oral absorption.

-

Conformational Control: The fluorine atom can influence the conformational preferences of the pyrrolidine ring, potentially locking it into a bioactive conformation.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency.

While specific examples of marketed drugs containing the this compound-derived moiety are not yet prevalent, its structural motifs are of high interest in ongoing drug discovery programs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The versatility of this building block allows for its incorporation into various molecular scaffolds to explore structure-activity relationships and to optimize lead compounds.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage.

Conclusion

This compound is a commercially available and highly versatile building block that provides a convenient entry point for the synthesis of novel 3-fluoro-3-substituted-pyrrolidine derivatives. Its unique combination of a fluorine atom and a reactive bromomethyl group makes it a valuable tool for medicinal chemists seeking to optimize the properties of drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, empowering researchers to effectively utilize this important intermediate in their drug discovery efforts.

References

- INDOFINE Chemical Company, Inc. This compound. [Link]

- Ark Pharm, Inc. tert-butyl 3-fluoro-3-(hydroxymethyl)

- ChemUniverse. TERT-BUTYL 3-(BROMOMETHYL)

Sources

An In-depth Technical Guide to the 3-Fluoropyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2] Among the various fluorinated motifs, the 3-fluoropyrrolidine scaffold has emerged as a particularly valuable building block in drug discovery.[3] This guide provides a comprehensive technical overview of the 3-fluoropyrrolidine core, delving into its synthesis, unique conformational and stereoelectronic features, and its impact on key drug-like properties such as basicity (pKa), lipophilicity, and metabolic stability. Through an exploration of these fundamental characteristics, we will illuminate why this scaffold is increasingly utilized by researchers and drug development professionals to design safer and more effective therapeutics.

Introduction: The Rise of Fluorine in Pyrrolidine Scaffolds

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[4] Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, which is advantageous for achieving high-affinity and selective interactions with biological targets.[4] When a fluorine atom is introduced at the 3-position of the pyrrolidine ring, it imparts a unique set of properties that can be leveraged to overcome common challenges in drug development.[5] These include fine-tuning receptor binding, enhancing metabolic stability, and improving pharmacokinetic profiles.[1][2]

The strategic placement of fluorine can lead to significant changes in a molecule's biological activity.[1] The high electronegativity of fluorine can alter the electron distribution within the molecule, influencing its interactions with target proteins.[6] Furthermore, the substitution of a hydrogen atom with a fluorine atom can block sites of metabolism, thereby increasing the drug's half-life.[7][8] This guide will provide a detailed examination of these effects within the context of the 3-fluoropyrrolidine scaffold.

Synthesis of 3-Fluoropyrrolidine: Key Methodologies

The synthesis of enantiomerically pure 3-fluoropyrrolidine is crucial for its application in drug discovery, as different enantiomers can exhibit distinct pharmacological activities.[3] Several synthetic routes have been developed to access this valuable building block, often starting from readily available chiral precursors.

A common and scalable approach involves the nucleophilic fluorination of a protected 3-hydroxypyrrolidine.[9][10] This method typically proceeds via an SN2 reaction, resulting in an inversion of stereochemistry at the C3 position.

Experimental Protocol: Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride from (S)-N-Boc-3-hydroxypyrrolidine

-

Mesylation: (S)-N-Boc-3-hydroxypyrrolidine is reacted with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (TEA), in a suitable solvent like dichloromethane (DCM) at 0 °C to form the corresponding mesylate.

-

Fluorination: The crude mesylate is then treated with a fluoride source, such as potassium fluoride (KF), in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. This step proceeds with inversion of configuration to yield (R)-N-Boc-3-fluoropyrrolidine.[10]

-

Deprotection: The Boc-protecting group is removed by treatment with a strong acid, such as hydrochloric acid (HCl), in a solvent like 1,4-dioxane or methanol, to afford the final product, (R)-3-fluoropyrrolidine hydrochloride.[10]

The following diagram illustrates the key steps in this synthetic pathway:

Caption: Synthetic pathway for (R)-3-Fluoropyrrolidine HCl.

Conformational and Stereoelectronic Effects: The Gauche Effect

The introduction of a highly electronegative fluorine atom onto the pyrrolidine ring has profound consequences for its conformational preferences. The five-membered ring of pyrrolidine is not planar and exists in a dynamic equilibrium between various envelope and twist conformations.[4] The presence of the fluorine atom at the 3-position significantly influences this equilibrium, primarily through the "gauche effect."[11]

The gauche effect describes the tendency of a molecule to adopt a conformation where a bond with an electronegative substituent is gauche (at a 60° dihedral angle) to a bond with another electronegative atom or a lone pair of electrons. In the case of 3-fluoropyrrolidine, this manifests as a preference for a Cγ-exo pucker of the ring, which places the fluorine atom in a pseudo-axial orientation, gauche to the nitrogen lone pair.[11][12] This conformational bias can be crucial for pre-organizing a ligand for optimal binding to its biological target.[13]

Upon protonation of the pyrrolidine nitrogen, the gauche effect is further enhanced by a strong attractive electrostatic interaction between the positively charged ammonium group and the partially negatively charged fluorine atom.[12][14] This can lead to the 3-fluoropyrrolidinium cation adopting a single, highly preferred conformation with the C-F bond in a pseudo-axial orientation.[14]

Caption: Conformational preferences of 3-fluoropyrrolidine.

Impact on Physicochemical Properties

The introduction of a fluorine atom significantly modulates the key physicochemical properties of the pyrrolidine scaffold, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Basicity (pKa)

The strongly electron-withdrawing nature of the fluorine atom reduces the electron density on the pyrrolidine nitrogen, thereby decreasing its basicity (lowering the pKa).[15] The magnitude of this pKa shift is dependent on the distance and orientation of the fluorine atom relative to the nitrogen.[15][16] This modulation of pKa can be highly advantageous in drug design, for instance, to reduce unwanted interactions with off-target proteins or to fine-tune the ionization state of a molecule at physiological pH.

| Compound | pKa (approx.) |

| Pyrrolidine | ~11.3 |

| 3-Fluoropyrrolidine | ~9.5 - 10.0 |

Note: pKa values are approximate and can vary based on experimental conditions.

Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is complex and not always straightforward.[17][18] While the replacement of a C-H bond with a more polar C-F bond might be expected to decrease lipophilicity, the overall effect is often an increase in lipophilicity.[19] This is because the fluorine atom is poorly solvated by water and can shield the molecule from the surrounding aqueous environment. The change in lipophilicity upon fluorination is highly context-dependent, influenced by the overall molecular structure and the specific intramolecular interactions.[16]

Metabolic Stability

One of the most significant advantages of incorporating fluorine into drug candidates is the potential to enhance metabolic stability.[7][20] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[8] By replacing a metabolically labile C-H bond with a C-F bond, it is often possible to block a major route of metabolism, thereby increasing the drug's half-life and oral bioavailability.[7] However, it is crucial to consider that inappropriate placement of fluorine can sometimes lead to the formation of unstable or toxic metabolites.[21]

Applications in Drug Discovery: Case Studies

The unique properties of the 3-fluoropyrrolidine scaffold have led to its incorporation into a wide range of drug candidates across various therapeutic areas.

-

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: The 3-fluoropyrrolidine moiety has been successfully employed in the design of inhibitors of DPP-4, an enzyme involved in glucose metabolism.[13][22][23] The fluorine atom can engage in favorable interactions with the enzyme's active site and also influence the conformation of the pyrrolidine ring to enhance binding affinity.[13]

-

Aurora Kinase Inhibitors: (R)-(-)-3-Fluoropyrrolidine hydrochloride has been used as a building block in the synthesis of imidazo[1,2-a]pyrazine derivatives as potential inhibitors of Aurora kinases, which are key regulators of cell division and are attractive targets for cancer therapy.[24]

-

Antiparasitic Agents: The 3-fluoropyrrolidine scaffold has been incorporated into novel compounds with activity against parasitic protozoa like Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively.[22]

-

Central Nervous System (CNS) Agents: The ability of fluorine to modulate pKa and lipophilicity can be particularly useful in the design of CNS-active drugs, where brain penetration is a key requirement.[15]

Conclusion and Future Outlook

The 3-fluoropyrrolidine scaffold represents a privileged motif in modern drug discovery, offering a versatile platform for the development of novel therapeutics. Its unique stereoelectronic properties, arising from the strategic placement of a fluorine atom, provide medicinal chemists with a powerful tool to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates. By modulating conformational preferences, basicity, lipophilicity, and metabolic stability, the 3-fluoropyrrolidine core can help to address many of the challenges encountered in the drug development process. As our understanding of fluorine's influence on molecular properties continues to grow, and as new synthetic methodologies for the preparation of fluorinated building blocks emerge, the 3-fluoropyrrolidine scaffold is poised to play an even more prominent role in the design of the next generation of innovative medicines.

References

- Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs.PubMed.

- 3-FLUOROPYRROLIDINE HYDROCHLORIDE.BenchChem.

- NEW PROCESS FOR THE PREPARATION OF (3R)-FLUOROPYRROLIDINE HYDROCHLORIDE.

- (S)-(+)-3-Fluoropyrrolidine hydrochloride 97.Sigma-Aldrich.

- Fluorine in drug discovery: Role, design and case studies.Pharmacy Journal.

- The Electronic Effects of Fluorine in Cyclopropane Rings: A Technical Guide for Drug Discovery and M

- Fluorine: The New Kingpin of Drug Discovery.

- Unveiling the Singular Conformation of the 3‐Fluoropyrrolidinium Cation.

- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.

- (S)-(+)-3-Fluoropyrrolidine hydrochloride | CAS 136725-53-6.Ossila.

- (R)-(−)-3-Fluoropyrrolidine hydrochloride | CAS 136725-55-8.Ossila.

- The Dark Side of Fluorine.PMC - NIH.

- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin

- Fluorine in drug discovery: Role, design and case studies.

- Leveraging Fluorine (Stereoelectronic) Effects in Catalysis.

- Metabolism and Toxicity of Fluorine Compounds.Chemical Research in Toxicology.

- The Many Roles for Fluorine in Medicinal Chemistry.

- Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life.PubMed.

- Conformational preference of 3‐fluoropyrrolidine 22. The calculated...

- (S)-(+)-3-Fluoropyrrolidine hydrochloride 97%.Sigma-Aldrich.

- Buy (s)-3-Fluoropyrrolidine hydrochloride | 136725-53-6.Smolecule.

- (R)-(-)-3-Fluoropyrrolidine hydrochloride 97.Sigma-Aldrich.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.

- A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride.BenchChem.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.PMC - NIH.

- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degrad

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.Molecules.